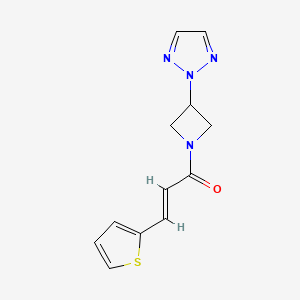

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a structurally complex molecule featuring three key motifs:

- Azetidine ring: A strained four-membered nitrogen-containing ring, substituted with a 1,2,3-triazole group at the 3-position.

- α,β-Unsaturated ketone (enone): The (E)-configured prop-2-en-1-one group enables resonance stabilization and reactivity in Michael additions or nucleophilic attacks.

This compound’s design combines rigidity (azetidine), hydrogen-bonding capacity (triazole), and electronic diversity (thiophene and enone), making it a candidate for pharmaceutical or materials science applications. Its synthesis likely involves condensation reactions between functionalized azetidine precursors and thiophene-containing enaminones, followed by purification via flash chromatography .

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-13-5-6-14-16/h1-7,10H,8-9H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZFEBLIEMUXBD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CS2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Synthesis of the Azetidine Ring: This might involve the cyclization of a suitable precursor under basic or acidic conditions.

Coupling with Thiophene: The final step could involve coupling the triazole-azetidine intermediate with a thiophene derivative under conditions that promote the formation of the enone linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions could be used to convert the enone to an alcohol or to reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce new substituents onto the triazole, azetidine, or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonates could be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific biological target. Potential mechanisms could include:

Binding to Enzymes: Inhibition or activation of enzyme activity.

Interaction with Receptors: Modulation of receptor activity to produce a physiological response.

Pathway Modulation: Alteration of signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the chalcone and enaminone families. Key structural analogues include:

Physicochemical Properties

- Electronic Effects: The enone group in the target compound enhances π-conjugation compared to saturated ketones (e.g., propan-1-one in ), improving UV-Vis absorption properties .

Crystallographic and Computational Insights

- Crystal Packing : Thiophene-containing chalcones often adopt planar configurations (e.g., (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one ) . The azetidine ring in the target compound may disrupt planarity, affecting packing and solubility.

- Theoretical Studies : π-Conjugated chalcones like (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one show charge-transfer interactions , suggesting the target compound’s triazole-thiophene system could exhibit similar behavior.

Data Tables

Table 1: Structural and Physical Comparison

Biological Activity

The compound (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring , an azetidine ring , and a thiophene moiety , which contribute to its unique properties. The synthesis typically involves a multi-step process including:

- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.

- Synthesis of the Azetidine Ring : Involves cyclization reactions with suitable precursors.

- Coupling Reactions : The triazole and azetidine intermediates are coupled with thiophene derivatives under specific conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.

- Receptor Binding : It can bind to cellular receptors, modulating various cellular responses.

- DNA Interaction : Potential interactions with DNA could affect gene expression and cellular function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| Study B | A549 (Lung Cancer) | 4.5 | Cell cycle arrest |

| Study C | HeLa (Cervical Cancer) | 6.0 | Inhibition of tyrosinase |

These findings suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle modulation.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

These results indicate that the compound may serve as a lead in the development of new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 5 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Properties

In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and what catalysts/solvents are effective?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or modified aldol reactions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is effective for coupling azetidine-triazole precursors with thiophene-containing enones . Ethanol with catalytic thionyl chloride (SOCl₂) has also been used for analogous enone formations, yielding high-purity products after recrystallization . Key steps include temperature control (0–5°C for exothermic steps) and inert atmosphere (N₂/Ar) to prevent oxidation of thiophene moieties.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- ¹H/¹³C NMR : Look for resonances at δ 7.2–8.1 ppm (thiophene protons), δ 4.2–5.0 ppm (azetidine N–CH₂), and δ 7.8–8.5 ppm (triazole protons). The α,β-unsaturated ketone (enone) shows a characteristic carbonyl peak at ~190–200 ppm in ¹³C NMR .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹.

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Q. How can researchers assess the compound’s stability under varying pH, temperature, and light conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 1–13) for 24–72 hours; analyze by LC-MS for degradation products .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles, torsion angles, and hydrogen-bonding networks. For this compound, the triazole and azetidine rings exhibit planar geometry (torsion angles <5°), while the thiophene ring may show slight distortion (C–S–C angle ~92°). Intermolecular N–H···O and C–H···π interactions stabilize the crystal lattice, as seen in similar azetidine-triazole systems .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for antimicrobial tests).

- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values with ≥3 replicates.

- SAR Analysis : Compare substituent effects (e.g., triazole vs. imidazole) to isolate pharmacophores. For example, the thiophene moiety enhances π-π stacking with bacterial membrane proteins, as observed in analogous enones .

Q. How can computational methods predict reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., enone β-carbon).

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The triazole ring shows strong hydrogen bonding with active-site residues (ΔG ~-8.2 kcal/mol) .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).

Q. What in vitro assays are suitable for evaluating pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity : MTT assay on cancer (e.g., MCF-7) and normal (e.g., HEK293) cell lines.

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.